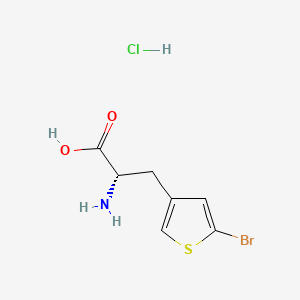
Ethyl4,5-diaminopentanoatedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4,5-diaminopentanoate dihydrochloride is a compound belonging to the diamine family. It is a white crystalline powder that is soluble in water and known for its ability to chelate metals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,5-diaminopentanoate dihydrochloride typically involves the reaction of ethyl chloroacetate with aqueous ammonia under cold conditions. The process is carried out in a round-bottomed flask fitted with a mechanical stirrer and surrounded by an ice-salt bath. The reaction mixture is stirred vigorously, and chilled aqueous ammonia is added in portions. The mixture is then allowed to stand, filtered, and washed to remove impurities .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4,5-diaminopentanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions typically involve the use of strong nucleophiles and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Ethyl 4,5-diaminopentanoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent in various chemical reactions and processes.
Biology: The compound’s ability to chelate metals makes it useful in studying metal ion interactions in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the synthesis of other chemical compounds and materials, contributing to advancements in industrial chemistry.
Mecanismo De Acción
Ethyl 4,5-diaminopentanoate dihydrochloride can be compared with other diamine compounds, such as ethylenediamine and hexamethylenediamine. While these compounds share similar chelating properties, ethyl 4,5-diaminopentanoate dihydrochloride is unique due to its specific molecular structure and solubility characteristics. This uniqueness makes it particularly suitable for certain applications where other diamines may not be as effective .
Comparación Con Compuestos Similares
- Ethylenediamine
- Hexamethylenediamine
- 1,2-Diaminopropane
Propiedades
Fórmula molecular |
C7H18Cl2N2O2 |
|---|---|
Peso molecular |
233.13 g/mol |
Nombre IUPAC |
ethyl 4,5-diaminopentanoate;dihydrochloride |
InChI |
InChI=1S/C7H16N2O2.2ClH/c1-2-11-7(10)4-3-6(9)5-8;;/h6H,2-5,8-9H2,1H3;2*1H |
Clave InChI |
JWSDNAYRZFFYOT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(CN)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



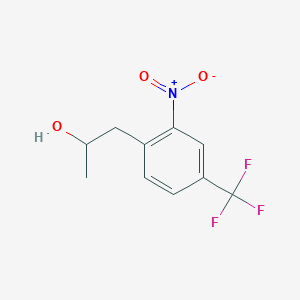

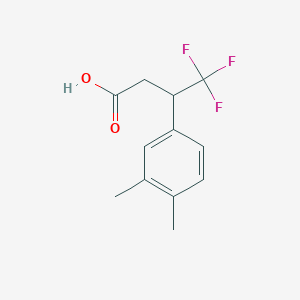
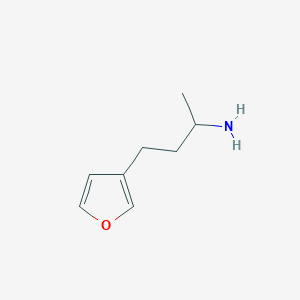
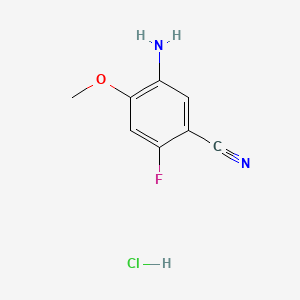

![[1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine](/img/structure/B13588680.png)
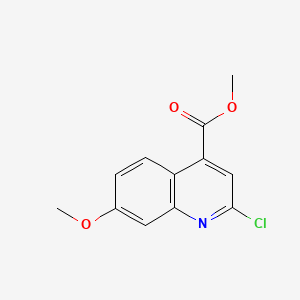
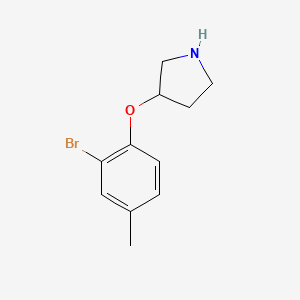

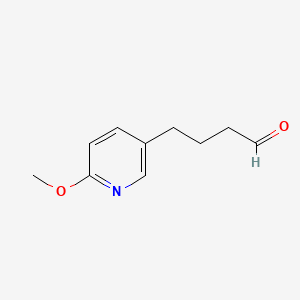
![2-(Benzo[d]thiazol-2-yl)morpholine](/img/structure/B13588730.png)
